![molecular formula C9H17N5 B14179106 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-18-1](/img/structure/B14179106.png)
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidinyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with sodium azide and carbon disulfide to form the corresponding tetrazole intermediate. This intermediate is then reacted with (2R)-pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-2-pyrrolidone-5-carboxylate
- tert-Butyl 5-oxo-L-prolinate
- tert-Butyl L-pyroglutamate
Uniqueness
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and pyrrolidinyl groups enhances its stability and makes it a versatile compound for various applications .
Propiedades
Número CAS |
920748-18-1 |
|---|---|
Fórmula molecular |
C9H17N5 |
Peso molecular |
195.27 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)14-12-8(11-13-14)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
XQAKPQPBZHEEIS-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)N1N=C(N=N1)[C@H]2CCCN2 |
SMILES canónico |
CC(C)(C)N1N=C(N=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


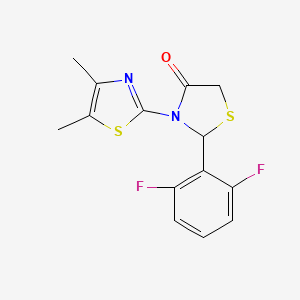
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
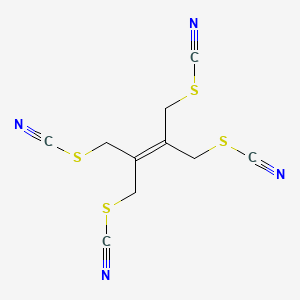
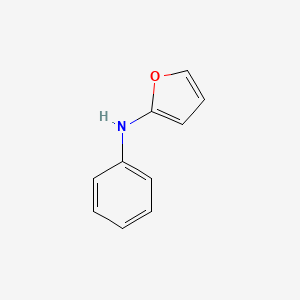
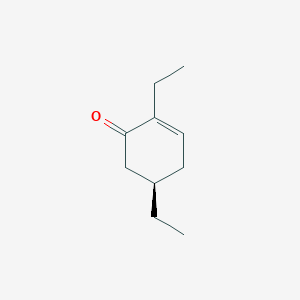
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
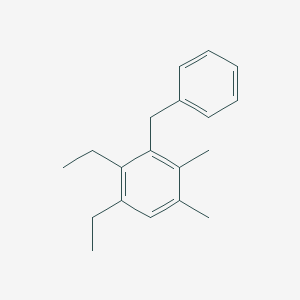

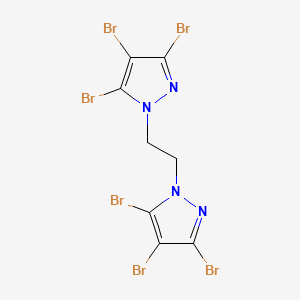
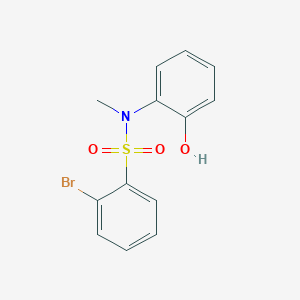

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
